molecular formula C21H16O4S B2696293 4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 331460-47-0

4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate

Cat. No.: B2696293
CAS No.: 331460-47-0
M. Wt: 364.42
InChI Key: TZFGKASAPVFUSS-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone system. Its structure comprises a 4-methoxyphenyl group conjugated to a propenyl chain and a phenyl ester linked to a 2-thiophenecarboxylate moiety. The methoxy group enhances electron-donating capacity, while the thiophene ring introduces heteroaromaticity, influencing charge-transfer interactions.

Properties

IUPAC Name

[4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4S/c1-24-17-11-7-16(8-12-17)19(22)13-6-15-4-9-18(10-5-15)25-21(23)20-3-2-14-26-20/h2-14H,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFGKASAPVFUSS-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C24H20O4S. The compound features a thiophene ring, which is known for its unique electronic properties, making it a valuable scaffold in drug design. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with appropriate ketones and subsequent esterification processes under controlled conditions.

Synthesis Overview

  • Condensation Reaction : The initial step involves the reaction between 4-methoxybenzaldehyde and a substituted ketone to form a chalcone intermediate.
  • Esterification : The chalcone is then treated with thiophenecarboxylic acid to yield the final product, often utilizing acid catalysts to enhance reaction efficiency.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through:

  • Inhibition of Cell Proliferation : The compound significantly reduces cell viability in human cancer cells, including breast and prostate cancer lines.
  • Mechanisms of Action : It may act by modulating signaling pathways such as the NF-κB and MAPK pathways, leading to increased expression of pro-apoptotic factors.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a variety of pathogens. Its mechanism includes:

  • Disruption of Bacterial Cell Membranes : By integrating into bacterial membranes, it alters permeability and leads to cell death.
  • Inhibition of Biofilm Formation : Research indicates that it can prevent biofilm formation in certain bacteria, enhancing its effectiveness as an antimicrobial agent.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

  • Michael Addition Reactions : The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.
  • Enzyme Inhibition : It has been suggested that the compound inhibits enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

StudyFindings
Zhang et al. (2023)Demonstrated significant cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range.
Lee et al. (2024)Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL.
Patel et al. (2023)Found that the compound inhibited biofilm formation in Pseudomonas aeruginosa by over 70%.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the aromatic rings, altering physicochemical and optical properties. Below is a comparative analysis:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Inferred Properties
Target compound: 4-[(E)-3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate C₂₁H₁₆O₄S 372.42 4-methoxyphenyl, 2-thiophene Enhanced NLO activity due to electron-donating methoxy group; moderate solubility .
4-[(E)-3-(2,4-Dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate () C₂₂H₁₈O₃S 362.44 2,4-dimethylphenyl, 2-thiophene Reduced polarity (methyl groups); lower solubility in polar solvents .
4-[(E)-3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate () C₂₄H₁₆O₃S 384.45 2-naphthyl, 2-thiophene Extended conjugation (naphthyl); higher molar mass; potential for red-shifted absorption .
4-[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzene-1-sulfonate () C₂₃H₂₀O₅S 432.47 4-methoxyphenyl, sulfonate Sulfonate group increases polarity and solubility; distinct electronic transitions .

Key Findings from Research

Electronic Properties :

  • The methoxy group in the target compound enhances intramolecular charge transfer (ICT), as observed in spectroscopic studies of similar chalcones .
  • Replacement of methoxy with dimethyl groups () reduces ICT due to steric hindrance and weaker electron donation.
  • The naphthyl analog () exhibits broader absorption spectra, attributed to extended π-conjugation .

Solubility and Stability :

  • Sulfonate derivatives () show superior solubility in polar solvents (e.g., DMSO) compared to thiophenecarboxylates.
  • Thiophene-containing compounds (target, ) display moderate thermal stability, typical of chalcones .

Nonlinear Optical (NLO) Behavior: Methoxy-substituted chalcones (target, ) demonstrate higher hyperpolarizability values than methyl- or naphthyl-substituted analogs, making them candidates for optical limiting devices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.